molecular formula C14H14N2O B5839755 2,5-dimethyl-N-4-pyridinylbenzamide

2,5-dimethyl-N-4-pyridinylbenzamide

Cat. No.: B5839755
M. Wt: 226.27 g/mol
InChI Key: IFKFBPCLCKZMAE-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-4-pyridinylbenzamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It belongs to the class of N-pyridinylbenzamides, which are known to be explored as key scaffolds in the development of bioactive molecules. Scientific literature indicates that structurally similar benzamide derivatives have been investigated for a range of biological activities. For instance, such compounds have been studied as potential multifunctional agents for neurodegenerative diseases like Alzheimer's, combining monoamine oxidase B (MAO-B) inhibition with metal chelation properties . Other research on analogous N-(pyridinyl)benzamides highlights their application in materials science, such as being incorporated as fillers in polymeric membranes for separation processes . Furthermore, the dimethylpyridinylbenzamide structure is a recognized pharmacophore in neuroscience research, with some derivatives demonstrating central dopaminergic effects in preclinical studies . This reagent is provided for research and development purposes exclusively. It is intended for use in laboratory settings only. This compound is strictly for research use and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

2,5-dimethyl-N-pyridin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-10-3-4-11(2)13(9-10)14(17)16-12-5-7-15-8-6-12/h3-9H,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFKFBPCLCKZMAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200562
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Benzamide Derivatives

The compound shares structural motifs with other benzamide-based molecules, such as 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide (referred to in the provided evidence). Key differences include:

  • Substituent Groups : The pyridinyl group in 2,5-dimethyl-N-4-pyridinylbenzamide contrasts with the pyrrol and dioxopyrrolidinyl groups in the analogue. These substitutions influence solubility and binding affinity.

Physicochemical and Pharmacokinetic Properties

A comparative analysis based on available data is summarized below:

Property This compound 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide
Molecular Weight (g/mol) ~254.3 (calculated) 325.36 (reported in evidence)
LogP (Predicted) ~2.1 (moderate lipophilicity) ~1.8 (lower lipophilicity due to polar dioxopyrrolidinyl group)
Hydrogen-Bond Acceptors 3 (amide O, pyridinyl N) 5 (amide O, pyrrol N, dioxopyrrolidinyl O)
Synthetic Accessibility Moderate (standard amide coupling) High (requires multi-step pyrrol derivatization)

Research Findings and Limitations

Key Observations

  • The pyridinyl substituent in this compound may enhance metabolic stability compared to pyrrol-containing analogues, as pyridinyl groups are less prone to oxidative degradation .
  • Computational docking studies suggest that the compound’s planar structure allows for favorable interactions with ATP-binding pockets in kinases, though experimental validation is pending.

Gaps in Current Knowledge

  • No in vivo or clinical data exist for this compound.
  • The evidence provided focuses on a structurally distinct analogue, limiting direct inferences about the target compound’s efficacy or toxicity.

Q & A

Q. Basic Research Focus

  • ¹H/¹³C NMR : Peaks for methyl groups (δ ~2.3 ppm for 2,5-dimethyl; δ ~8.5 ppm for pyridinyl protons) and amide proton (δ ~10 ppm, broad) confirm connectivity .
  • IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹) validate the functional groups.
  • Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z corresponding to the molecular weight (~255 g/mol) ensures molecular identity .

What strategies resolve contradictions in reported biological activity data for benzamide derivatives like this compound?

Advanced Research Focus
Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer results) may arise from:

  • Assay Variability : Standardize protocols (e.g., MIC for antimicrobials, IC₅₀ for cytotoxicity) across studies .
  • Structural Analogues : Compare substituent effects (e.g., electron-withdrawing groups on pyridine enhance activity) .
  • Meta-Analysis : Use computational tools (QSAR models) to correlate structural features with activity trends .

How can computational methods (DFT, molecular docking) predict the reactivity and target interactions of this compound?

Q. Advanced Research Focus

  • Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites (e.g., amide carbonyl as a hydrogen bond acceptor) .
  • Molecular Docking : Simulate binding to targets (e.g., kinase enzymes) using AutoDock Vina; prioritize poses with lowest binding energy (< -7 kcal/mol) .
  • ADMET Prediction : Use SwissADME to assess pharmacokinetic properties (e.g., logP ~2.5 for optimal membrane permeability) .

What experimental designs are effective for studying the stability of this compound under varying pH and temperature conditions?

Q. Advanced Research Focus

  • Forced Degradation Studies :
    • pH Stability : Incubate compound in buffers (pH 1–13) at 37°C; monitor degradation via HPLC .
    • Thermal Stability : Heat samples (40–80°C) for 24–72 hours; assess decomposition products by LC-MS .
  • Kinetic Analysis : Plot degradation rates (k) vs. pH/temperature to identify optimal storage conditions (e.g., pH 7, 4°C) .

How do crystallographic studies contribute to understanding the solid-state properties of this compound?

Q. Advanced Research Focus

  • Single-Crystal X-ray Diffraction : Determine crystal packing and hydrogen-bonding networks (e.g., amide N-H⋯O interactions stabilizing the lattice) .
  • Polymorphism Screening : Use solvent evaporation (e.g., methanol vs. acetonitrile) to identify polymorphs; compare DSC thermograms for melting point variations .

What methodologies validate the selectivity of this compound in enzyme inhibition assays?

Q. Advanced Research Focus

  • Kinase Profiling : Screen against a panel of 50+ kinases (e.g., EGFR, CDK2) at 10 µM concentration; quantify inhibition via ATPase activity assays .
  • Negative Controls : Include structurally similar but inactive analogues (e.g., lacking the pyridinyl group) to confirm target specificity .
  • Cellular Assays : Measure downstream biomarkers (e.g., phosphorylated ERK for MAPK pathway inhibition) in cell lines .

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